![molecular formula C11H5ClO4S B6422885 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione CAS No. 1011625-25-4](/img/structure/B6422885.png)
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of chromene and oxathiolane, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a chromene derivative with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxathiolane ring may also interact with biological membranes, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 2H-chromene-2,5-dione share structural similarities but lack the oxathiolane ring.
Oxathiolane Compounds: These compounds contain the oxathiolane ring but differ in other structural aspects.
Uniqueness
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is unique due to its combination of chromene and oxathiolane structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(chloromethyl)-[1,3]oxathiolo[5,4-g]chromene-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClO4S/c12-4-5-1-10(13)15-7-3-9-8(2-6(5)7)16-11(14)17-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBJEBJOPLBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC3=C(C=C2OC1=O)SC(=O)O3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
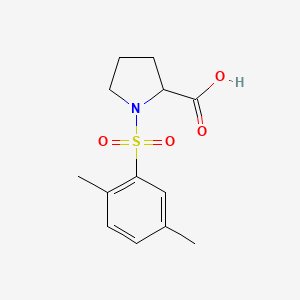
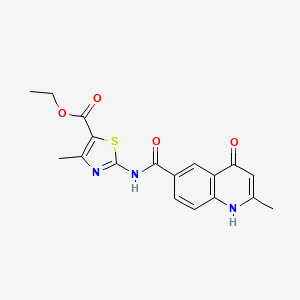
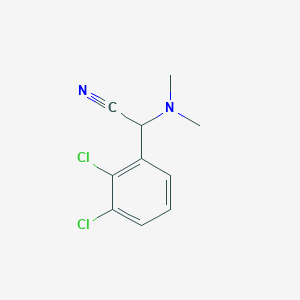
![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)
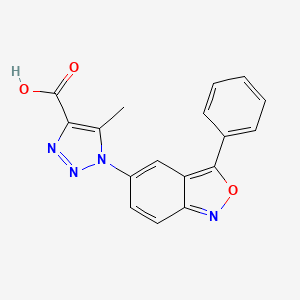
![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
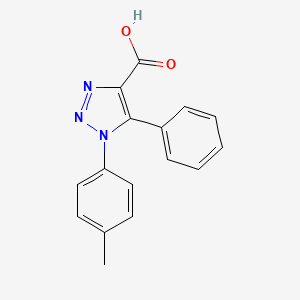


![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)

![Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B6422893.png)
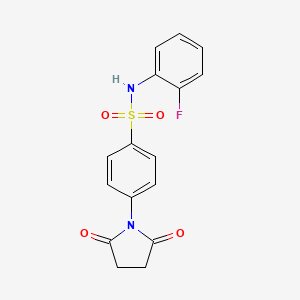
![2-(((4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B6422910.png)
